2,3,4,5-Tetramethoxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetramethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O6/c1-14-7-5-6(11(12)13)8(15-2)10(17-4)9(7)16-3/h5H,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNOMVUCBQJKGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342858 | |
| Record name | 2,3,4,5-Tetramethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72023-44-0 | |
| Record name | 2,3,4,5-Tetramethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Chemical Transformations of 2,3,4,5 Tetramethoxybenzoic Acid
Strategies for De Novo Synthesis of 2,3,4,5-Tetramethoxybenzoic Acid
The de novo synthesis of this compound, a key intermediate in the preparation of various biologically active compounds, can be achieved through several strategic pathways. These routes often involve the sequential introduction of methoxy (B1213986) groups onto a benzoic acid precursor or the oxidation of a pre-functionalized aromatic ring.
Methylation-Based Approaches to Tetramethoxybenzoic Acid
Methylation is a fundamental strategy in the synthesis of this compound. A common starting material for this approach is gallic acid (3,4,5-trihydroxybenzoic acid). google.commedchemexpress.com The industrial preparation often involves the methylation of gallic acid with dimethyl sulfate (B86663) to produce 3,4,5-trimethoxybenzoic acid. google.com This can be followed by esterification with methanol (B129727) in the presence of a sulfuric acid catalyst to yield methyl 3,4,5-trimethoxybenzoate (B1228286). google.com
An alternative method involves the esterification of gallic acid with methanol first, followed by methylation. google.com For instance, gallic acid can be reacted with methanol and sulfuric acid to generate methyl gallate. google.comnih.gov Subsequent methylation of methyl gallate with methyl chloride gas in a solvent like N,N-dimethylformamide (DMF) and in the presence of an inorganic base such as sodium carbonate, yields methyl 3,4,5-trimethoxybenzoate. google.com
Further elaboration to introduce the fourth methoxy group at the C2 position can be challenging and often involves multi-step sequences. One approach starts with 3,4,5-trimethoxytoluene (B53474), which can be formylated at the 2-position to give 2,3,4-trimethoxy-6-methyl benzaldehyde. google.com This intermediate then undergoes oxidation to form 2,3,4-trimethoxy-6-methylphenol, which is subsequently methylated to yield 2,3,4,5-tetramethoxytoluene. google.com Finally, oxidation of the methyl group would lead to the desired this compound.
Oxidation Reactions in the Synthesis of this compound Precursors
Oxidation reactions play a crucial role in the synthesis of precursors to this compound. A key precursor, 2,3,4,5-tetramethoxytoluene, can be synthesized through various routes involving oxidation steps. google.comresearchgate.net
One synthetic pathway begins with the commercially available 2,3,4-trimethoxybenzaldehyde (B140358). researchgate.net A Dakin reaction, using hydrogen peroxide and sulfuric acid in methanol, converts the aldehyde to 2,3,4-trimethoxyphenol (B18163) in high yield. researchgate.net This phenol (B47542) is then formylated using paraformaldehyde, triethylamine, and magnesium chloride to introduce an aldehyde group, which can subsequently be reduced. researchgate.net
Another route utilizes 3,4,5-trimethoxytoluene as the starting material. google.com This compound is first formylated to produce 2,3,4-trimethoxy-6-methyl benzaldehyde. google.com An oxidation step then converts this aldehyde into 2,3,4-trimethoxy-6-methylphenol. google.com The final methoxy group is introduced via methylation to give 2,3,4,5-tetramethoxytoluene. google.com This toluene (B28343) derivative can then be oxidized to form this compound. The oxidant for the conversion of the aldehyde to the phenol can be hydrogen peroxide solution or perbenzoic acid. google.com
A different approach starts from 4-methylguaiacol, which is first brominated and then alkylated. google.com The resulting intermediate is then oxidized to produce 3,4,5-tetramethoxytoluene. google.com
| Starting Material | Key Reactions | Intermediate(s) | Precursor to this compound |
| 2,3,4-Trimethoxybenzaldehyde | Dakin oxidation, Formylation, Reduction, Methylation | 2,3,4-Trimethoxyphenol, 2,3,4-Trimethoxy-6-methylphenol | 2,3,4,5-Tetramethoxytoluene |
| 3,4,5-Trimethoxytoluene | Formylation, Oxidation, Methylation | 2,3,4-Trimethoxy-6-methyl benzaldehyde, 2,3,4-Trimethoxy-6-methylphenol | 2,3,4,5-Tetramethoxytoluene |
| 4-Methylguaiacol | Bromination, Alkylation, Oxidation | Bromo- and alkylated intermediates | 3,4,5-Tetramethoxytoluene |
Derivatization and Functionalization Reactions
Synthesis of Ester and Amide Derivatives
This compound can be readily converted into its corresponding ester and amide derivatives, which are important for various applications.
Esterification: The synthesis of esters from carboxylic acids is a standard transformation. While specific examples for this compound are not detailed in the provided search results, general methods involve reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. For instance, the synthesis of methyl 3,4,5-trimethoxybenzoate is achieved by reacting 3,4,5-trimethoxybenzoic acid with methanol and a sulfuric acid catalyst. google.com A similar approach would be applicable to this compound.
Amidation: The formation of amides from carboxylic acids typically involves activation of the carboxylic acid followed by reaction with an amine. A direct and efficient one-pot procedure for synthesizing amide derivatives involves treating the carboxylic acid with thionyl chloride in N,N-dimethylacetamide (DMAC), followed by the addition of the desired amine. researchgate.net Another modern approach for amide synthesis is the reaction of esters with alkali metal amidoboranes, such as NaNH₂BH₃, which can proceed rapidly at room temperature without a catalyst. nih.gov This method offers a highly efficient and chemoselective route to primary and secondary amides. nih.gov For example, methyl benzoate (B1203000) is completely converted to benzamide (B126) in just 5 minutes using NaNH₂BH₃ in THF. nih.gov
| Derivative | General Synthetic Method | Reagents |
| Esters | Acid-catalyzed esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) |
| Amides | One-pot amidation | Thionyl chloride, Amine, DMAC |
| Amides | From esters | Alkali metal amidoborane (e.g., NaNH₂BH₃), THF |
Regioselective Substitution Reactions on the Aromatic Ring
Regioselective substitution reactions on the aromatic ring of this compound and its precursors are crucial for the synthesis of more complex molecules. The directing effects of the existing methoxy and carboxyl or methyl groups govern the position of incoming substituents.
In precursors like 3,4,5-trimethoxytoluene, formylation occurs selectively at the C2 position, ortho to the methyl group and para to one of the methoxy groups. google.com Similarly, starting from p-cresol, bromination can be directed to specific positions. researchgate.net
For the fully substituted 2,3,4,5-tetramethoxytoluene, a key precursor to the target acid, the remaining unsubstituted position (C6) is activated by the adjacent methoxy groups, making it susceptible to electrophilic substitution. A notable example is the Blanc chloromethylation reaction, which can introduce a chloromethyl group at this position. researchgate.net This functional group can then be further transformed, for example, through oxidation and alkylation, to synthesize analogues of Coenzyme Q. researchgate.net
The regioselectivity of these reactions is a key consideration in multi-step syntheses, and modern methods aim for high selectivity to avoid the formation of isomeric mixtures. organic-chemistry.org For instance, in the synthesis of substituted pyrazoles, specific protocols have been developed to achieve excellent regioselectivity. organic-chemistry.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its intermediates is an area of active development, aiming to reduce the environmental impact of chemical processes.
One approach highlighted in the literature is the use of greener methods for protecting hydroxyl groups as methyl ethers. researchgate.net The synthesis of 2,3,4,5-tetramethoxy-6-methylbenzoic acid has been described using a method that features such a green protection strategy. researchgate.net
The use of ionic liquids as catalysts represents another green chemistry approach. For example, the synthesis of 1,2,3-trimethoxybenzene (B147658), a potential precursor, was achieved with a 92% yield using an ionic liquid as a catalyst for the reaction of pyrogallol (B1678534) with dimethyl carbonate. researchgate.net Ionic liquids can offer advantages such as reusability and reduced solvent waste. researchgate.netnih.gov
Furthermore, one-pot reactions and the use of environmentally benign solvents and reagents are central to green synthesis. A one-pot, three-component synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones has been developed using a novel ionic liquid under solvent-free conditions, showcasing the potential for greener multi-component reactions. researchgate.net The use of aqueous media, as demonstrated in the synthesis of spiro derivatives using a recyclable catalyst, is another example of a green approach. nih.gov
The development of synthetic routes that utilize renewable starting materials is also a key aspect of green chemistry. A method for preparing 3,4,5-trimethoxytoluene from 4-methylguaiacol, which can be extracted from biomass pyrolysis oil, provides a pathway for producing intermediates from natural sources, reducing reliance on fossil fuels. google.com
| Green Chemistry Principle | Application in Synthesis | Example |
| Use of Greener Solvents/Catalysts | Ionic liquids as reusable catalysts | Synthesis of 1,2,3-trimethoxybenzene using an ionic liquid catalyst. researchgate.net |
| Atom Economy/One-Pot Reactions | Multi-component reactions | One-pot synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones. researchgate.net |
| Use of Renewable Feedstocks | Synthesis from biomass-derived materials | Preparation of 3,4,5-trimethoxytoluene from 4-methylguaiacol. google.com |
| Greener Reaction Conditions | Solvent-free or aqueous reactions | Synthesis of spiro derivatives in an aqueous medium with a recyclable catalyst. nih.gov |
Advanced Spectroscopic and Structural Elucidation of 2,3,4,5 Tetramethoxybenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 2,3,4,5-tetramethoxybenzoic acid can be determined.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms (protons). For this compound, the spectrum is expected to show distinct signals for the aromatic proton, the methoxy (B1213986) protons, and the carboxylic acid proton.
Aromatic Region: The benzene (B151609) ring has a single proton at the C6 position. Due to the surrounding electron-donating methoxy groups, this proton is expected to be shielded and appear as a singlet in the aromatic region, likely between δ 6.5 and 7.5 ppm.
Methoxy Region: There are four distinct methoxy groups. Their chemical shifts will vary slightly depending on their position on the ring. The protons of these groups will each appear as a singlet, integrating to three protons each. They are typically found in the range of δ 3.8-4.1 ppm.
Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its exact position can be concentration and solvent dependent. chemistryconnected.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment. libretexts.org For this compound, with its 11 carbon atoms, the spectrum is predicted to show 11 distinct signals, assuming a solvent that does not cause accidental equivalence.
Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded and is expected to appear in the range of δ 165-175 ppm.
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons bearing the methoxy groups (C2, C3, C4, C5) will be significantly shifted downfield due to the oxygen atom's electronegativity, typically appearing between δ 140 and 160 ppm. The carbon attached to the carboxyl group (C1) and the proton-bearing carbon (C6) will also have characteristic shifts within the aromatic region (δ 100-140 ppm).
Methoxy Carbons: The four methoxy carbons will appear in the upfield region of the spectrum, typically between δ 55 and 65 ppm.
Table 1: Predicted NMR Data for this compound and Comparative Data for Related Compounds
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
|---|---|---|
| This compound (Predicted) | ~10-13 (s, 1H, -COOH), ~6.8 (s, 1H, Ar-H), ~3.8-4.1 (four separate s, 12H, 4 x -OCH₃) | ~168 (C=O), ~155 (C-O), ~145 (C-O), ~142 (C-O), ~140 (C-O), ~115 (C-Ar), ~105 (C-H), ~62, 61, 60, 56 (4 x -OCH₃) |
| 3,4,5-Trimethoxybenzoic Acid chemicalbook.com | 12.95 (s, 1H), 7.25 (s, 2H), 3.84 (s, 6H), 3.74 (s, 3H) | 167.40, 153.11, 141.81, 126.38, 106.98, 60.55, 56.35 chemicalbook.com |
| Benzoic Acid docbrown.info | ~12-13 (s, 1H), ~8.1 (d, 2H), ~7.6 (t, 1H), ~7.45 (t, 2H) | ~172, ~133, ~130, ~129, ~128 |
Mass Spectrometry (MS) in Elucidating Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of its fragmentation patterns. chemguide.co.uk For this compound (molar mass: 242.22 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 242.
The fragmentation of benzoic acid derivatives is well-documented and typically involves initial losses from the carboxylic acid group. docbrown.infolibretexts.orgyoutube.com
Loss of a Hydroxyl Radical: A common fragmentation pathway is the loss of a hydroxyl radical (•OH, 17 Da), which would lead to a prominent peak at m/z 225. This acylium ion is resonance-stabilized.
Loss of a Methoxy Radical: The loss of a methoxy radical (•OCH₃, 31 Da) from one of the methoxy groups is also a likely fragmentation, resulting in an ion at m/z 211.
Loss of Formaldehyde (B43269): Methoxy-substituted aromatic rings can undergo the loss of formaldehyde (CH₂O, 30 Da) through a rearrangement process, which could lead to subsequent fragment ions.
Decarboxylation: The loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da) can also occur, leading to ions at m/z 197 or 198, respectively. Further fragmentation of the resulting tetramethoxyphenyl cation would then ensue.
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z Value (Predicted) | Proposed Fragment Structure | Neutral Loss |
|---|---|---|
| 242 | [C₁₁H₁₄O₆]⁺ (Molecular Ion) | - |
| 227 | [M - CH₃]⁺ | •CH₃ (15 Da) |
| 225 | [M - OH]⁺ | •OH (17 Da) |
| 211 | [M - OCH₃]⁺ | •OCH₃ (31 Da) |
| 197 | [M - COOH]⁺ | •COOH (45 Da) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds. youtube.com The IR spectrum of this compound is expected to show several characteristic absorption bands.
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.
C-H Stretches: Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methoxy groups will be observed just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid will be present in the region of 1680-1710 cm⁻¹.
C-O Stretches: The spectrum will also feature strong C-O stretching bands. The C-O stretch of the carboxylic acid will appear around 1210-1320 cm⁻¹, and the aryl-alkyl ether C-O stretches will be observed around 1000-1250 cm⁻¹.
Aromatic C=C Stretches: Medium to weak absorptions from the C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region.
Table 3: Predicted Characteristic Infrared Absorption Bands for this compound
| Wave Number (cm⁻¹) (Predicted) | Vibrational Mode | Functional Group |
|---|---|---|
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| 2850-3000 | C-H stretch (sp³) | Methoxy |
| 1680-1710 (strong) | C=O stretch | Carboxylic Acid |
| 1450-1600 | C=C stretch | Aromatic Ring |
| 1210-1320 (strong) | C-O stretch | Carboxylic Acid |
| 1000-1250 (strong) | C-O stretch | Aryl Ether |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like benzoic acid and its derivatives exhibit characteristic absorption bands in the UV region. chemguide.co.uk The absorption maxima (λ_max) are influenced by the nature and position of the substituents on the benzene ring.
Benzoic acid typically shows two main absorption bands: a primary band (π → π) around 230 nm and a secondary band (n → π) around 270-280 nm. The four electron-donating methoxy groups in this compound are expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to the extension of the conjugated system through the lone pairs on the oxygen atoms. It is anticipated that the primary and secondary absorption maxima for this compound will be shifted to longer wavelengths compared to benzoic acid or less substituted methoxybenzoic acids. science-softcon.de
Computational and Theoretical Investigations of 2,3,4,5 Tetramethoxybenzoic Acid
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are fundamental in elucidating the intrinsic properties of a molecule, governed by its electron distribution.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties of substituted benzoic acids. DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For 2,3,4,5-Tetramethoxybenzoic acid, the electron-donating nature of the four methoxy (B1213986) groups is expected to raise the energy of the HOMO, while the electron-withdrawing carboxyl group influences the LUMO. These calculations help in understanding the charge transfer interactions within the molecule.
Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)
| Parameter | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is illustrative and represents typical values for similar polysubstituted benzoic acids based on DFT calculations.
The rotational freedom around the single bonds in this compound gives rise to various conformers. The four methoxy groups and the carboxyl group can adopt different orientations relative to the benzene (B151609) ring. The steric hindrance between adjacent bulky methoxy groups and between the methoxy group at position 2 and the carboxyl group at position 1 significantly influences the preferred conformation.
Studies on related methoxybenzoic acids have shown that steric effects can force the carboxyl group out of the plane of the benzene ring. nih.gov This twisting affects the conjugation between the carboxyl group and the aromatic system, which in turn can alter the acidity and reactivity of the molecule. In this compound, the methoxy group at the ortho position (position 2) is expected to exert a significant steric effect on the carboxyl group, likely leading to a non-planar arrangement to minimize steric repulsion.
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling and docking simulations are computational techniques used to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein receptor. nih.gov These methods are instrumental in drug discovery for identifying potential biological targets.
For this compound, docking studies could be performed to predict its interaction with various enzymes or receptors. Given the known biological activities of other substituted benzoic acids, potential targets could include cyclooxygenase (COX) enzymes or various receptors implicated in cancer pathways. jsmcentral.orgnih.gov The simulations would calculate a docking score, which estimates the binding affinity, and visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value |
| Binding Affinity (Docking Score) | -7.5 kcal/mol |
| Interacting Residues | TYR 123, SER 125, LEU 201 |
| Key Interactions | Hydrogen bond with SER 125, Pi-Alkyl interaction with LEU 201 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from a molecular docking simulation.
Emerging Research Frontiers and Applications of 2,3,4,5 Tetramethoxybenzoic Acid
Potential in Material Science and Coordination Chemistry
Currently, there is a notable absence of specific research detailing the applications of 2,3,4,5-tetramethoxybenzoic acid in material science. The potential for this compound to act as a ligand for the formation of coordination polymers or metal-organic frameworks (MOFs) remains a theoretical consideration. In principle, the carboxylic acid functional group could coordinate with metal ions, and the methoxy (B1213986) groups might influence the resulting structure's dimensionality and properties through steric and electronic effects. However, without experimental data, any discussion on its role in creating novel materials with specific electronic, magnetic, or porous properties is speculative.
Role as a Synthetic Intermediate in Complex Molecule Synthesis
The utility of this compound as a synthetic intermediate is not well-established in the accessible chemical literature. Generally, substituted benzoic acids can serve as precursors in the synthesis of more complex molecules through reactions involving the carboxylic acid group (e.g., esterification, amidation, or reduction) or through modifications to the aromatic ring. The dense methoxy substitution pattern on the benzene (B151609) ring could potentially direct further electrophilic substitution reactions, although the high degree of substitution might also present steric challenges. There is a mention of "TMBA" being used as a supplement to enhance the bioactivity of the fungus Antrodia cinnamomea during cultivation; however, it is unclear if "TMBA" refers to tetramethoxybenzoic acid or a related trimethoxybenzaldehyde.
Advancements in Stereoselective Synthesis Utilizing this compound
There is no available research that documents the use of this compound as a chiral auxiliary, catalyst, or starting material in stereoselective synthesis. The molecule itself is achiral and, without modification, is unlikely to play a direct role in controlling the stereochemical outcome of a reaction. Future research could explore the synthesis of chiral derivatives of this compound to investigate their potential in asymmetric synthesis.
Future Directions in Bioactivity-Guided Research
The biological activities of this compound are largely unexplored. While a related compound, 2,3,4,5-tetrahydroxybenzoic acid, has been investigated for its antioxidant and antimicrobial properties, it is not possible to directly extrapolate these findings to the tetramethoxy derivative. The methoxy groups would significantly alter the electronic and lipophilic properties of the molecule, which in turn would affect its biological activity. Future research could focus on screening this compound and its derivatives for a range of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties. Such studies would be essential to determine if this compound holds any promise for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
